An In-Depth Technical Guide to 1-(3-Chloro-2-methoxyphenyl)ethanone (CAS: 99585-09-8)
An In-Depth Technical Guide to 1-(3-Chloro-2-methoxyphenyl)ethanone (CAS: 99585-09-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloro-2-methoxyphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chloro and a methoxy substituent on the phenyl ring, offers a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules.[1][2] Substituted acetophenones are foundational scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutic agents due to their synthetic accessibility and the diverse pharmacological activities of their derivatives.[3][4] This guide provides a comprehensive technical overview of its synthesis, spectral characteristics, and potential applications, grounded in established chemical principles.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the physical properties of a chemical entity are paramount for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 1-(3-chloro-2-methoxyphenyl)ethanone | [5] |
| CAS Number | 99585-09-8 | [6] |
| Molecular Formula | C₉H₉ClO₂ | [6] |
| Molecular Weight | 184.62 g/mol | [5][6] |
| InChI Key | LDFDTYKLLMFRDM-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC(=O)C1=C(C=CC=C1Cl)OC | [7] |
| Physical Form | Solid (predicted) | |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 1-(3-Chloro-2-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 2-chloroanisole (1-chloro-2-methoxybenzene).[8] This class of reaction is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[9]
The Underlying Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. The choice of Lewis acid catalyst is critical; while aluminum chloride (AlCl₃) is potent, it can sometimes lead to undesired side reactions, such as the demethylation of the methoxy group. Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are often preferred for substituted, activated rings.[8]
The reaction can be dissected into three primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the acylating agent (e.g., acetyl chloride), facilitating the cleavage of the carbon-chlorine bond. This generates a highly electrophilic, resonance-stabilized acylium ion.[10][11]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the 2-chloroanisole ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[11]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the Lewis acid catalyst.[9][11]
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// Edges acyl_chloride -> acylium_ion [label="+ AlCl₃"]; lewis_acid -> acylium_ion; aromatic_ring -> sigma_complex [label="Electrophilic Attack"]; acylium_ion -> sigma_complex; sigma_complex -> product [label="- H⁺"]; catalyst_complex -> product [label="Deprotonation"]; }
Regioselectivity Considerations
In the acylation of 2-chloroanisole, the regiochemical outcome is dictated by the directing effects of the existing substituents.
-
Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): A deactivating group that also directs ortho and para.
The strongly activating nature of the methoxy group dominates. The para position (C-5) and the ortho positions (C-3 and C-1, with C-1 being blocked) are electronically favored. However, the formation of 1-(3-Chloro-2-methoxyphenyl)ethanone requires acylation at the C-6 position. This position is ortho to the chlorine atom and meta to the methoxy group. While this may not be the primary product under all conditions due to steric hindrance and electronic factors, its formation is feasible. The precise ratio of isomers can be influenced by the choice of catalyst, solvent, and reaction temperature.
Self-Validating Experimental Protocol
This protocol provides a generalized procedure for the synthesis.
Materials:
-
2-Chloroanisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen inlet).
-
Reagent Charging: Suspend the Lewis acid catalyst (1.1 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the cooled suspension via the dropping funnel.
-
Substrate Addition: Add a solution of 2-chloroanisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1-(3-Chloro-2-methoxyphenyl)ethanone.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. While a definitive spectrum for this specific CAS number is not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[12][13][14][15]
| Technique | Expected Observations |
| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl (-COCH₃) methyl protons. ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. ~7.0-7.6 ppm (m, 3H): A series of multiplets corresponding to the three protons on the aromatic ring. The specific splitting patterns (doublets, triplets) will depend on their coupling constants. |
| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~155 ppm: Aromatic carbon attached to the methoxy group (C-O). ~130-135 ppm: Aromatic carbon attached to the chloro group (C-Cl). ~110-130 ppm: Other aromatic carbons (C-H and C-C). ~56 ppm: Methoxy carbon (-OCH₃). ~29 ppm: Acetyl methyl carbon (-COCH₃). |
| IR (Infrared) | ~1680 cm⁻¹: Strong absorption due to the carbonyl (C=O) stretch of the aryl ketone. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl groups). ~1250 cm⁻¹ & ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether. ~750-850 cm⁻¹: C-Cl stretching. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z 184, with a characteristic M+2 isotope peak at m/z 186 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Major Fragment: A prominent peak at m/z 169, corresponding to the loss of the methyl group ([M-CH₃]⁺). |
Significance and Applications in Drug Discovery
The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of biologically active compounds.[1][3] The presence of the chloro and methoxy groups on 1-(3-Chloro-2-methoxyphenyl)ethanone provides specific advantages for drug development:
-
Synthetic Handle: The ketone functional group is a versatile "chemical handle" that can be readily transformed into other functionalities (alcohols, amines, heterocycles) through reactions like reduction, condensation, or cyclization.[2][4]
-
Modulation of Properties: The chloro and methoxy groups significantly influence the molecule's pharmacokinetic properties. The chlorine atom can enhance metabolic stability and membrane permeability, while the methoxy group can modulate solubility and participate in hydrogen bonding.
-
Heterocyclic Synthesis: Substituted acetophenones are key starting materials for synthesizing a wide range of heterocyclic compounds, such as chalcones, flavonoids, pyrimidines, and quinolines, many of which exhibit potent pharmacological activities.[16][17] These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2]
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Safety and Handling
-
Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[18]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[19]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[20]
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Recent advances in the application of acetophenone in heterocyclic compounds synthesis. scinapse.io. Available at: [Link]
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1-(3-Chloro-6-fluoro-2-methoxyphenyl)ethanone | C9H8ClFO2. PubChem. Available at: [Link]
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Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. mdpi.com. Available at: [Link]
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Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST WebBook. Available at: [Link]
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1-(3-Chlorophenyl)ethanone | C8H7ClO. PubChem. Available at: [Link]
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Friedel-Crafts Acylation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Available at: [Link]
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2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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3'-Chloro-4'-methoxyacetophenone | C9H9ClO2. PubChem. Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
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2-Chloro-1-(4-methoxyphenyl)ethanone. SpectraBase. Available at: [Link]
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2-(2-Chloroethoxy)-1-(3-methoxyphenyl)ethanone. PubChem. Available at: [Link]
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ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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Ethanone, 1-(2-chlorophenyl)-. NIST WebBook. Available at: [Link]
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